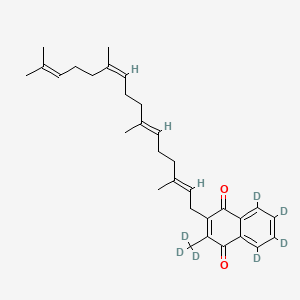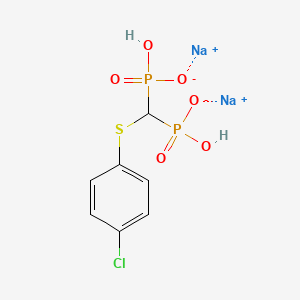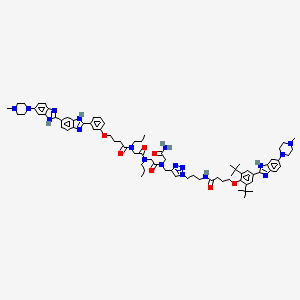
Sglt1/2-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium-glucose cotransporter 1 and 2 inhibitor 2 (Sglt1/2-IN-2) is a dual inhibitor of sodium-glucose cotransporter 1 and sodium-glucose cotransporter 2. These transporters are responsible for glucose reabsorption in the kidneys and intestines. By inhibiting these transporters, this compound helps to reduce blood glucose levels, making it a promising compound for the treatment of diabetes mellitus .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium-glucose cotransporter 1 and 2 inhibitor 2 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings .
Industrial Production Methods
Industrial production of sodium-glucose cotransporter 1 and 2 inhibitor 2 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing quality control measures. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
化学反应分析
Types of Reactions
Sodium-glucose cotransporter 1 and 2 inhibitor 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
科学研究应用
Sodium-glucose cotransporter 1 and 2 inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study glucose transport mechanisms and develop new glucose-lowering agents.
Biology: Investigated for its effects on cellular glucose uptake and metabolism.
Medicine: Explored as a potential treatment for diabetes mellitus, cardiovascular diseases, and renal disorders.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
作用机制
Sodium-glucose cotransporter 1 and 2 inhibitor 2 exerts its effects by inhibiting the activity of sodium-glucose cotransporter 1 and sodium-glucose cotransporter 2. These transporters are responsible for the reabsorption of glucose in the kidneys and intestines. By inhibiting these transporters, sodium-glucose cotransporter 1 and 2 inhibitor 2 reduces glucose reabsorption, leading to increased glucose excretion in the urine and decreased blood glucose levels. This mechanism of action involves the binding of sodium-glucose cotransporter 1 and 2 inhibitor 2 to the active sites of the transporters, preventing glucose from being transported across cell membranes .
相似化合物的比较
Sodium-glucose cotransporter 1 and 2 inhibitor 2 is unique in its dual inhibition of both sodium-glucose cotransporter 1 and sodium-glucose cotransporter 2. This dual inhibition provides a more comprehensive approach to reducing blood glucose levels compared to selective sodium-glucose cotransporter 2 inhibitors. Similar compounds include:
Canagliflozin: A selective sodium-glucose cotransporter 2 inhibitor.
Dapagliflozin: Another selective sodium-glucose cotransporter 2 inhibitor.
Empagliflozin: A selective sodium-glucose cotransporter 2 inhibitor with additional cardiovascular benefits
Sodium-glucose cotransporter 1 and 2 inhibitor 2’s ability to inhibit both transporters makes it a promising candidate for the treatment of diabetes mellitus and related conditions .
属性
分子式 |
C23H26F2O7 |
|---|---|
分子量 |
452.4 g/mol |
IUPAC 名称 |
(2S,3R,4R,6R)-2-[5-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-hydroxy-4-methoxyphenyl]-5,5-difluoro-6-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C23H26F2O7/c1-30-18-10-16(27)15(21-20(28)22(29)23(24,25)19(11-26)32-21)9-14(18)8-12-4-5-17-13(7-12)3-2-6-31-17/h4-5,7,9-10,19-22,26-29H,2-3,6,8,11H2,1H3/t19-,20+,21+,22-/m1/s1 |
InChI 键 |
LPRSLQSOVPNTKW-CLAROIROSA-N |
手性 SMILES |
COC1=CC(=C(C=C1CC2=CC3=C(C=C2)OCCC3)[C@H]4[C@@H]([C@H](C([C@H](O4)CO)(F)F)O)O)O |
规范 SMILES |
COC1=CC(=C(C=C1CC2=CC3=C(C=C2)OCCC3)C4C(C(C(C(O4)CO)(F)F)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![5-[5-[4-chloro-N-(cyclopropylmethyl)anilino]pyridine-2-carbonyl]-2-(4-methoxybenzoyl)benzoic acid](/img/structure/B12425146.png)


![(1S,2S,4S,8S,9S,11S,12R,13S)-6,6-diethyl-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12425155.png)



